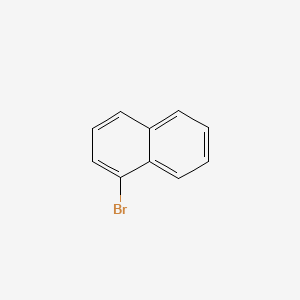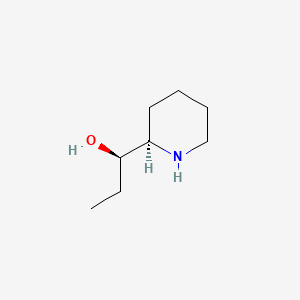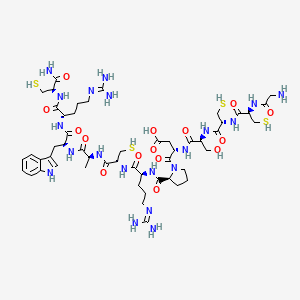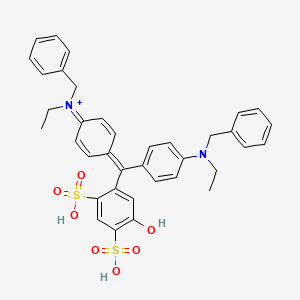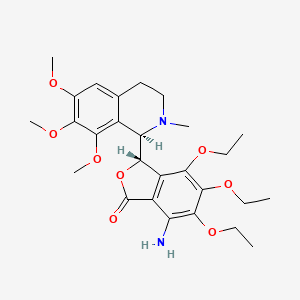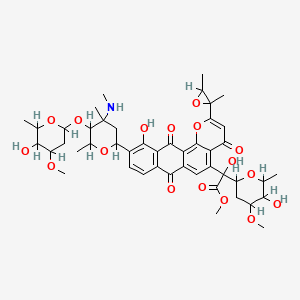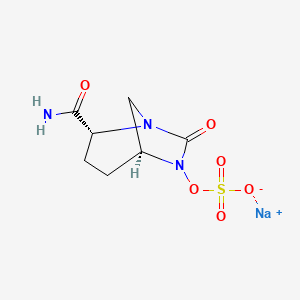
アビバクタムナトリウム, (+)-
概要
説明
Avibactam sodium is a non-β-lactam β-lactamase inhibitor . It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It was approved by the FDA on February 25, 2015 .
Synthesis Analysis
The synthesis of Avibactam sodium has been discussed in several publications . One approach involves using L-glutamic acid as a starting material, which undergoes esterification, tert-butoxycarbonyl protection, Staudinger ring-opening, condensation with benzyl oxalamide hydrochloride, deblocking of tert-butoxycarbonyl, pyridine ring formation, construction of the 5-position chiral carbon, and isomer separation to obtain high-purity oxalate .
Molecular Structure Analysis
Avibactam sodium has a molecular formula of C7H10N3NaO6S and a molecular weight of 287.23 . It is a diazabicyclooctane (DBO)–based, non-β-lactam β-lactamase inhibitor .
Physical and Chemical Properties Analysis
Avibactam sodium has a molecular weight of 287.23 and its chemical formula is C7H10N3NaO6S . More detailed physical and chemical properties are not available in the search results.
科学的研究の応用
β-ラクタマーゼ阻害剤
アビバクタムナトリウムは、非β-ラクタムβ-ラクタマーゼ阻害剤です . アビバクタムナトリウムは、耐性菌によって引き起こされる重症感染症の治療に、β-ラクタム系抗生物質との併用で承認されています . その治療効果から、その特徴的なジアザビシクロオクタン骨格をベースにした多くの類似体が開発されています .
重症感染症の治療
アビバクタムナトリウムは、耐性菌によって引き起こされる重症感染症の治療に使用されてきました . これには、他の治療法に耐性がある感染症も含まれており、アビバクタムナトリウムは、抗生物質耐性菌との闘いにおいて貴重なツールとなっています .
合成アプローチ
アビバクタムナトリウムの成功により、これらの複雑な二環式化合物を合成するための合成戦略が開発されました . これには、現在市場に出回っている化合物または臨床試験中の化合物に焦点を当てた戦略が含まれます .
セフタジジム-アビバクタムの用途
セフタジジム-アビバクタム(CAZ-AVI)は、新規のβ-ラクタマーゼ/β-ラクタマーゼ阻害剤の組み合わせです . CAZ-AVIは、市場に投入されて以来、カルバペネム耐性腸内細菌科(CRE)感染症、カルバペネム耐性肺炎桿菌(CRKP)による肺炎、または移植後の感染症などの患者さんの治療において高い殺菌活性を示しています .
耐性機構の研究
CAZ-AVIの広範な使用に伴い、臨床検体から分離されたグラム陰性菌によるCAZ-AVIへの耐性の報告が増加しています . CAZ-AVIに対する耐性の主な機構は、KPC、AmpC、OXA-48酵素などのβ-ラクタマーゼのアミノ酸配列における変異であることが判明しました .
株の操作と耐性研究
アビバクタムナトリウムは、株の操作と耐性研究に使用できます . アビバクタムナトリウムは腸内細菌科に効果的であり 、これらの細菌とその耐性機構を研究する研究者にとって貴重なツールを提供します .
作用機序
Target of Action
Avibactam sodium is a non-β-lactam β-lactamase inhibitor . Its primary targets are the β-lactamase enzymes, specifically the Ambler class A β-lactamases (including Klebsiella pneumoniae carbapenemases), Ambler class C, and some Ambler class D β-lactamases . These enzymes are produced by bacteria and are responsible for the degradation of β-lactam antibiotics, leading to antibiotic resistance .
Mode of Action
Avibactam sodium inactivates its target β-lactamase enzymes through a unique covalent and reversible mechanism . By doing so, it protects β-lactam antibiotics, such as ceftazidime, from degradation by these enzymes . This restoration of the antibacterial activity of β-lactam antibiotics is crucial in combating antibiotic-resistant bacterial pathogens .
Biochemical Pathways
The primary biochemical pathway affected by avibactam sodium involves the inhibition of β-lactamase enzymes. This inhibition prevents these enzymes from deactivating β-lactam antibiotics, thereby preserving the antibiotics’ ability to inhibit bacterial cell wall synthesis . The downstream effect of this action is the disruption of bacterial cell growth and proliferation, leading to the death of the bacteria .
Pharmacokinetics
Avibactam sodium and ceftazidime have complementary pharmacokinetic profiles . Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .
Result of Action
The result of avibactam sodium’s action is the effective treatment of severe infections caused by otherwise resistant bacteria . This includes complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . The success of avibactam sodium in clinical trials validates its efficacy in treating infections caused by multi-drug resistant gram-negative bacterial pathogens .
Action Environment
The action of avibactam sodium is influenced by various environmental factors. For instance, the presence of other β-lactamase-producing bacteria can affect the efficacy of avibactam sodium. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment
Safety and Hazards
将来の方向性
While Avibactam sodium has shown success in treating certain infections, resistance has been reported, particularly in Klebsiella pneumoniae carbapenemase (KPC)-producing K. pneumoniae strains . Future research may focus on developing analogues of Avibactam that are more orally available than the free acid or its salt .
生化学分析
Biochemical Properties
Avibactam sodium plays a crucial role in biochemical reactions. It inhibits Class A and Class C β-lactamases . As such, it restores the susceptibility to ceftaroline and ceftazidime of Enterobacteriaceae with ESBLs, AmpC, KPC, and OXA-48 carbapenemases . Avibactam sodium interacts with these enzymes and blocks the access of the substrate to the enzyme .
Cellular Effects
Avibactam sodium has significant effects on various types of cells and cellular processes. It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It influences cell function by inhibiting the activity of β-lactamase enzymes that destroy penicillins and cephalosporins .
Molecular Mechanism
The mechanism of action of Avibactam sodium is unique and effective. It inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C, and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases .
Temporal Effects in Laboratory Settings
The effects of Avibactam sodium change over time in laboratory settings. These combined effects grant the avibactam-enzyme complex an extended half-life time of more than 7 days for TEM-1 and P99 β-lactamases . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies.
Dosage Effects in Animal Models
In animal models, the effects of Avibactam sodium vary with different dosages. Animal models supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
Avibactam sodium is involved in significant metabolic pathways. No metabolism of avibactam was observed in human liver preparations . Unchanged avibactam is the major drug-related component in human plasma and urine . This suggests that Avibactam sodium interacts with enzymes or cofactors in the metabolic pathways.
Transport and Distribution
Avibactam sodium is transported and distributed within cells and tissues. The steady state volumes of distribution of avibactam is 22.2L . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
特性
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIKUMODPANKX-JBUOLDKXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027694 | |
| Record name | Avibactam sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396731-20-7, 1192491-61-4 | |
| Record name | AVE-1330A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192491614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avibactam sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVE-1330A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SM6IRW7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AVIBACTAM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V824P8TAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





